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Compound of Interest

Compound Name: alpha-Bromo(2H7)toluene

CAS No.: 59502-05-5

Cat. No.: B1597885

Get Quote

In the landscape of modern analytical chemistry and drug development, precision and accuracy

are paramount. Isotopically labeled compounds are indispensable tools that provide a level of

certainty unattainable with their unlabeled counterparts. Among these, α-Bromo(2H7)toluene,

also known as Benzyl bromide-d7, stands out as a crucial reagent and internal standard. This

fully deuterated analog of benzyl bromide, where all seven protons on the phenyl ring and

benzylic carbon have been replaced by deuterium, offers unique advantages rooted in the

principles of physical organic chemistry.

The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a significant

mass shift without appreciably altering the compound's chemical properties, such as polarity,

boiling point, or chromatographic retention time. This characteristic makes it an ideal internal

standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated

analyte but is easily distinguished by its mass-to-charge ratio.[1] Furthermore, the increased

mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads

to a lower vibrational frequency and higher bond dissociation energy. This phenomenon, known

as the Kinetic Isotope Effect (KIE), slows the rate of reactions involving the cleavage of C-D

bonds.[2] This property makes deuterated compounds invaluable for elucidating reaction

mechanisms and enhancing the metabolic stability of drug candidates.
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This guide provides a comprehensive technical overview of α-Bromo(2H7)toluene, covering its

synthesis, analytical characterization, core applications, and essential safety protocols for

researchers, chemists, and drug development professionals.

Physicochemical and Isotopic Properties
The physical properties of α-Bromo(2H7)toluene are nearly identical to those of its protium

analog, with the notable exception of its increased molecular weight and density due to the

seven deuterium atoms. This similarity is fundamental to its application as an internal standard,

ensuring it behaves identically during sample preparation and chromatographic separation.

Property

α-
Bromo(2H7)toluene
(Benzyl bromide-
d7)

α-Bromotoluene
(Benzyl bromide)

Data Source(s)

Chemical Formula C₆D₅CD₂Br C₇H₇Br [3]

Molecular Weight 178.08 g/mol 171.03 g/mol [3][4]

CAS Number 35656-93-0 100-39-0 [3][5]

Appearance
Clear, colorless to

light brown liquid

Clear, colorless to

yellow liquid
[4]

Density 1.497 g/mL at 25 °C 1.44 g/mL at 20 °C [3][6]

Boiling Point 198-199 °C (lit.) 198-199 °C (lit.) [3][6]

Melting Point -3 to -1 °C (lit.) -3 °C [3][6]

Refractive Index

(n20/D)
1.574 (lit.) 1.575 (lit.) [3][6]

Isotopic Purity
Typically ≥98 atom %

D
N/A [3]

Mass Shift M+7 N/A [3]

Synthesis of α-Bromo(2H7)toluene

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://www.sigmaaldrich.com/TW/en/sds/aldrich/b17905?userType=undefined
https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-bromide-d7
https://www.sigmaaldrich.com/TW/en/sds/aldrich/b17905?userType=undefined
https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://www.chembk.com/en/chem/alpha-Bromotoluene
https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://www.chembk.com/en/chem/alpha-Bromotoluene
https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://www.chembk.com/en/chem/alpha-Bromotoluene
https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://www.chembk.com/en/chem/alpha-Bromotoluene
https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://www.sigmaaldrich.com/CA/en/product/aldrich/480436
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597885?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of α-Bromo(2H7)toluene is achieved through the benzylic bromination of its

deuterated precursor, Toluene-d8. The key to this synthesis is ensuring the reaction conditions

favor substitution on the methyl group (a benzylic position) rather than on the aromatic ring.

This is accomplished via a free-radical halogenation mechanism.

Causality of Experimental Choice: Free-radical bromination is highly selective for the weakest

C-H (or in this case, C-D) bond. The benzylic C-D bonds in Toluene-d8 are significantly weaker

than the sp²-hybridized C-D bonds of the aromatic ring due to the resonance stabilization of the

resulting benzyl radical. Initiators like UV light or chemical initiators (e.g., AIBN) are used to

generate the initial bromine radical, which then propagates the chain reaction. N-

Bromosuccinimide (NBS) is often the preferred brominating agent in laboratory settings as it

provides a low, constant concentration of Br₂, minimizing side reactions like dibromination.[7]
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Caption: Synthesis workflow for α-Bromo(2H7)toluene.

Experimental Protocol: Free-Radical Bromination
This protocol is a representative laboratory-scale synthesis. All operations must be conducted

in a well-ventilated fume hood with appropriate personal protective equipment.
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Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure

all glassware is oven-dried to prevent hydrolysis of the product.

Reagents: To the flask, add Toluene-d8 (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and a

catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq) in an inert, dry solvent such as

carbon tetrachloride (CCl₄).

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The

reaction can be monitored by the disappearance of the dense NBS solid, which is replaced

by the less dense succinimide byproduct.

Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room

temperature. Filter the mixture to remove the solid succinimide byproduct.

Purification: Wash the filtrate with water and then a saturated sodium bicarbonate solution to

remove any remaining traces of HBr or unreacted NBS. Dry the organic layer over

anhydrous magnesium sulfate (MgSO₄).

Isolation: Remove the solvent via rotary evaporation. The resulting crude product is then

purified by vacuum distillation to yield pure α-Bromo(2H7)toluene.

Analytical Characterization
Confirming the identity, purity, and isotopic enrichment of α-Bromo(2H7)toluene is critical. Mass

spectrometry and Nuclear Magnetic Resonance are the primary techniques employed.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is ideal for characterizing this compound. The

key diagnostic feature is the molecular ion peak, which will be shifted by +7 mass units

compared to unlabeled benzyl bromide.

Unlabeled Benzyl Bromide (C₇H₇Br): The molecular ion [M]⁺ appears as a doublet at m/z

170 and 172, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The

base peak is typically the tropylium ion [C₇H₇]⁺ at m/z 91, formed by the loss of the bromine

radical.[8]
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α-Bromo(2H7)toluene (C₇D₇Br): The molecular ion [M]⁺ will appear as a doublet at m/z 177

and 179. The base peak will be the deuterated tropylium ion [C₇D₇]⁺ at m/z 98. The

presence of this m/z 98 peak is a strong confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In a highly enriched sample (>98 atom % D), the ¹H NMR spectrum should be

essentially "silent," showing no significant signals. The only observable peaks would be very

small residual signals from the starting material or solvent, which can be used to quantify the

isotopic purity.

²H NMR (Deuterium NMR): This is the definitive NMR technique. It will show two distinct

signals: one for the five deuterons on the aromatic ring and another for the two deuterons on

the benzylic carbon, confirming the positions of deuteration.

¹³C NMR: The spectrum will be similar to that of unlabeled benzyl bromide, but the signals for

the deuterated carbons will appear as multiplets due to ¹³C-²H coupling and will have slightly

different chemical shifts.

Applications in Research and Drug Development
The unique properties of α-Bromo(2H7)toluene make it a versatile tool in several scientific

domains.

Isotope Dilution Mass Spectrometry (IDMS)
The primary application is as an internal standard for quantitative analysis using Gas

Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Principle of Self-Validation: A known amount of the deuterated standard is spiked into a sample

containing the unlabeled analyte. Because the deuterated and non-deuterated forms have

virtually identical chemical and physical properties, they experience the same losses during

sample extraction, derivatization, and injection. They also co-elute from the chromatography

column. The mass spectrometer, however, easily distinguishes them. By measuring the ratio of

the analyte signal to the internal standard signal, one can calculate the precise concentration of

the analyte, as the ratio remains constant regardless of sample loss or instrument variability.[1]
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Caption: Workflow for using α-Bromo(2H7)toluene as an internal standard.
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Mechanistic Studies
α-Bromo(2H7)toluene can be used as a starting material to synthesize other deuterated

molecules. These molecules are then used in kinetic studies to probe reaction mechanisms. If

the cleavage of a C-D bond is part of the rate-determining step of a reaction, the reaction will

proceed more slowly than the same reaction with a C-H bond. By comparing the reaction rates

of the deuterated and non-deuterated compounds, researchers can confirm which bonds are

broken in the slowest step of the reaction, providing critical insight into its mechanism.[2]

Safety and Handling
α-Bromo(2H7)toluene shares the same hazardous properties as its non-deuterated analog,

benzyl bromide. It is a potent lachrymator (tear-inducing agent), corrosive, and toxic. Strict

adherence to safety protocols is mandatory.

Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of its vapors.[4]

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles and a face shield.[4]

Hand Protection: Use compatible chemical-resistant gloves (e.g., butyl rubber or Viton).

Inspect gloves prior to use.

Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin

contact.

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. It is sensitive

to moisture and light and should be stored accordingly.[4][6] Keep away from heat, sparks,

and open flames.[4]

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert

atmosphere.[4] Store locked up.

First Aid:
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Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate

medical attention.[4]

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes

while removing contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek

immediate medical attention.[4]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter drains.[4]

Conclusion
α-Bromo(2H7)toluene is more than just a heavier version of a common organic halide. It is a

high-precision tool that leverages the subtle, predictable power of isotopic effects. Its primary

role as an internal standard in mass spectrometry provides a foundation for accurate and

reproducible quantification in complex matrices, a cornerstone of pharmaceutical analysis,

environmental testing, and clinical diagnostics. Beyond quantification, its utility as a precursor

for mechanistic studies underscores the broader importance of deuterated compounds in

advancing our fundamental understanding of chemical reactions. Proper handling and an

appreciation of its chemical properties and hazards are essential for harnessing its full potential

safely and effectively in the laboratory.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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